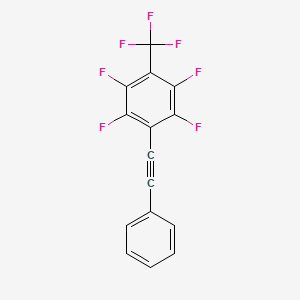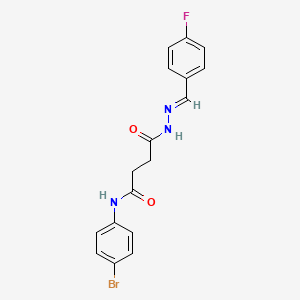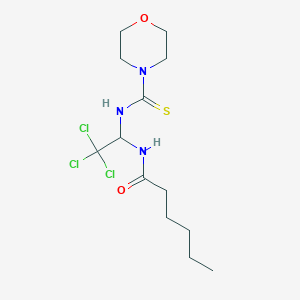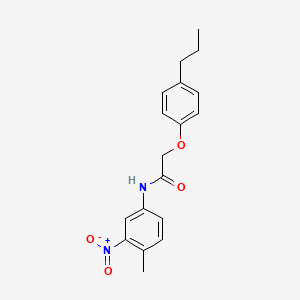![molecular formula C17H16ClNO3 B11699355 Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)
Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(4-chlorobenzamido)benzoic acid with propanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(4-chlorobenzamido)benzoic acid and propanol.
Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 4-(4-chlorobenzamido)benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-(4-chlorobenzylamino)benzoate.
Aplicaciones Científicas De Investigación
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as soluble epoxide hydrolase.
Medicine: Explored for its potential therapeutic effects in treating conditions like hypertension and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various physiological effects, including vasodilation and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(4-chlorobenzamido)benzoate
- Methyl 4-(4-chlorobenzamido)benzoate
- Butyl 4-(4-chlorobenzamido)benzoate
Uniqueness
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the propyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propiedades
Fórmula molecular |
C17H16ClNO3 |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
propyl 4-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-2-11-22-17(21)13-5-9-15(10-6-13)19-16(20)12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20) |
Clave InChI |
CCLQEUIFQUKBAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
![(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11699341.png)



